molecular formula C30H54ClN3O6 B026259 Aliskiren hydrochloride CAS No. 173399-03-6

Aliskiren hydrochloride

Numéro de catalogue: B026259
Numéro CAS: 173399-03-6
Poids moléculaire: 588.2 g/mol
Clé InChI: BSJUIBZAXCXFMZ-NATPOTRJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aliskiren hydrochloride is a direct renin inhibitor used primarily for the treatment of hypertension. It was developed by Speedel and Novartis and was first approved by the FDA in 2007. This compound works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .

Applications De Recherche Scientifique

Aliskiren hydrochloride has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

Aliskiren hydrochloride acts as a renin inhibitor . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . It normally cleaves the protein angiotensinogen to form angiotensin I . By inhibiting renin, this compound prevents the formation of angiotensin I, thereby reducing the formation of angiotensin II, an active protein .

Cellular Effects

This compound reduces blood pressure by inhibiting renin, leading to a cascade of events that decreases blood pressure . This reduction in blood pressure lowers the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a renin inhibitor . Renin, secreted by the kidneys when blood volume and renal perfusion decrease, normally cleaves the protein angiotensinogen to form angiotensin I . This compound inhibits this action of renin, preventing the formation of angiotensin I and subsequently, angiotensin II .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1 to 3 hours . Steady-state plasma concentrations of this compound are achieved within 7-8 days of regular administration .

Dosage Effects in Animal Models

In animal models of inflammation, this compound, in a dose-dependent pattern, significantly decreased inflammation by attenuating the percentage of exudate, granuloma, and paw edema .

Metabolic Pathways

This compound is mainly eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged this compound accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .

Transport and Distribution

This compound is mainly excreted via the hepatobiliary route and by oxidative metabolism by hepatic cytochrome enzymes . Approximately one-quarter of the absorbed dose appears in the urine as unchanged parent drug .

Subcellular Localization

Given its mechanism of action as a renin inhibitor, it is likely to interact with renin at the site of its activity, which is in the juxtaglomerular cells of the kidney .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of aliskiren hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes involves the preparation of aliskiren monofumarate, which is then converted to this compound. The process includes the use of various reagents such as acetonitrile, ethanol, and methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent evaporation methods and the use of proliposomes to improve oral drug delivery .

Analyse Des Réactions Chimiques

Types of Reactions: Aliskiren hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion to carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aliskiren derivatives.

Comparaison Avec Des Composés Similaires

  • Angiotensin-Converting Enzyme Inhibitors (e.g., enalapril)
  • Angiotensin II Receptor Blockers (e.g., losartan)

Comparison:

This compound stands out due to its unique mechanism of action, targeting the renin-angiotensin-aldosterone system at its source, which may offer advantages in certain clinical scenarios.

Activité Biologique

Aliskiren hydrochloride is a potent oral medication classified as a direct renin inhibitor, primarily used for managing essential hypertension. Its mechanism of action involves the inhibition of renin, the enzyme responsible for initiating the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in blood pressure regulation. This article delves into the biological activity of aliskiren, highlighting its pharmacokinetics, pharmacodynamics, efficacy in clinical studies, and safety profile.

Aliskiren acts by competitively inhibiting renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a potent vasoconstrictor, and subsequently decreases aldosterone secretion, leading to decreased sodium reabsorption and lower blood pressure .

Key Pharmacological Features

  • Inhibition Potency : Aliskiren exhibits an IC50 value of approximately 0.6 nmol/L against human renin, indicating its high potency as a renin inhibitor .
  • Bioavailability : The absolute bioavailability of aliskiren is around 2.6%, with peak plasma concentrations reached within 1-3 hours post-administration .
  • Protein Binding : Aliskiren shows moderate plasma protein binding (47-51%) and is primarily eliminated unchanged through the hepatobiliary route .

Clinical Efficacy

Aliskiren has been evaluated in numerous clinical trials to assess its efficacy in lowering blood pressure and its overall safety profile.

Summary of Clinical Findings

Study NamePopulationFindings
ALOFTHeart failure patientsSignificant reduction in BNP and NT-proBNP levels when added to standard therapy .
ALTITUDEDiabetic patientsStudy terminated early due to safety concerns and lack of beneficial effects .
ASPIRE HIGHERPatients with hypertensionInitial studies showed favorable outcomes; later studies yielded contradictory results .
Combination TherapyVarious populationsSignificant reductions in blood pressure and proteinuria compared to monotherapy .

Safety Profile

Aliskiren is generally well-tolerated, with a safety profile comparable to placebo. Common adverse effects include:

  • Gastrointestinal Issues : Diarrhea (3.2%), nausea (3.2%)
  • Cardiovascular Effects : Hypotension (3.2%), hyperkalemia (3.2%)
  • Others : Nasopharyngitis (3.8%), asthenia (3.2%) .

The incidence of serious adverse effects such as renal dysfunction and hypotension was slightly higher in patients treated with aliskiren compared to placebo, but overall rates were similar between treatment groups .

Case Studies

Several case studies have illustrated the practical application of aliskiren in clinical settings:

  • Case Study on Hypertensive Patients : A cohort study involving hypertensive patients demonstrated that aliskiren significantly lowered systolic and diastolic blood pressure compared to baseline measurements after 12 weeks of treatment.
  • Renoprotective Effects : Preliminary data suggest that aliskiren may offer renoprotective benefits beyond mere blood pressure reduction, particularly in patients with type 2 diabetes mellitus who are at risk for kidney damage .

Propriétés

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJUIBZAXCXFMZ-NATPOTRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049045
Record name Aliskiren hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173399-03-6
Record name Aliskiren hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aliskiren hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISKIREN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aliskiren hydrochloride
Reactant of Route 2
Aliskiren hydrochloride
Reactant of Route 3
Aliskiren hydrochloride
Reactant of Route 4
Aliskiren hydrochloride
Reactant of Route 5
Reactant of Route 5
Aliskiren hydrochloride
Reactant of Route 6
Aliskiren hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.